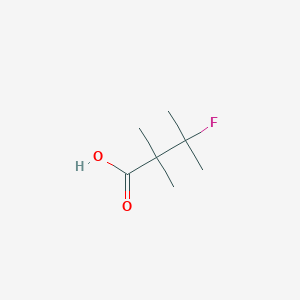

3-Fluoro-2,2,3-trimethylbutanoic acid

Description

3-Fluoro-2,2,3-trimethylbutanoic acid is a fluorinated carboxylic acid characterized by a branched butanoic acid backbone with three methyl groups at positions 2, 2, and 3, and a fluorine atom at position 2. The fluorine atom and methyl groups likely influence its acidity, solubility, and reactivity, making it a candidate for applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C7H13FO2 |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

3-fluoro-2,2,3-trimethylbutanoic acid |

InChI |

InChI=1S/C7H13FO2/c1-6(2,5(9)10)7(3,4)8/h1-4H3,(H,9,10) |

InChI Key |

FLMCSYBBMPTRIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)C(C)(C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2,3-trimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2,3-trimethylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2,2,3-trimethylbutanoic acid in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of 3-Fluoro-2,2,3-trimethylbutanoic acid may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols.

Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-2,2,3-trimethylbutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2,3-trimethylbutanoic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The carboxylic acid group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

3-Fluoro-2,2-dimethylpropanoic Acid

- Structure: Propanoic acid derivative with fluorine at position 3 and two methyl groups at position 2.

- Molecular Formula : C₅H₉FO₂

- Molecular Weight : 120.12 g/mol

- Key Properties :

- Comparison: The shorter carbon chain and reduced branching compared to 3-fluoro-2,2,3-trimethylbutanoic acid result in lower molecular weight and steric hindrance. The higher acidity (pKa ~4.01) reflects fluorine’s electron-withdrawing effect, which may be amplified in the target compound due to additional methyl groups.

(R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid

- Structure: Butanoic acid with a hydroxyl group at position 3 and three fluorine atoms at position 3.

- Molecular Formula : C₄H₅F₃O₃

- Molecular Weight : 158.08 g/mol

- Key Properties :

- Comparison: The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The trifluoromethyl group increases acidity more significantly than a single fluorine atom.

3-Amino-2,2,3-trimethylbutanoic Acid Hydrochloride

- Structure: Branched butanoic acid with three methyl groups and an amino group at position 3.

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 189.66 g/mol

- Key Properties :

- The hydrochloride salt form enhances water solubility, whereas the fluorine in the target compound would prioritize lipophilicity, affecting bioavailability and partitioning behavior .

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid

- Structure: Butanoic acid with a 4-fluoro-3-methylphenyl substituent.

- Molecular Formula : C₁₂H₁₅FO₂

- Molecular Weight : 210.24 g/mol

- Key Properties :

- Fluorine on the phenyl ring alters electronic effects differently than on the carbon chain, influencing interactions with biological targets .

Research Implications and Trends

- Fluorine Effects : Fluorine’s electronegativity enhances acidity and stabilizes adjacent charges, critical in drug design for improving membrane permeability .

- Structural Diversity : Aromatic vs. aliphatic fluorine placement dictates electronic and biological behavior, necessitating tailored synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.